tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O3 It is a pyrrolidine derivative that features a tert-butyl ester group and a pyrimidin-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyrimidin-2-yloxy compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The pyrimidin-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((pyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidin-2-yloxy group, in particular, allows for specific interactions with biological targets that may not be possible with other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-(pyrimidin-2-yloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-5-11(9-17)10-19-12-15-6-4-7-16-12/h4,6-7,11H,5,8-10H2,1-3H3 |
InChI Key |
DINPAJMWRDNSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=CC=N2 |
Origin of Product |
United States |
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